molecular formula C3H8N2O4S2 B13004304 N-(1,1-Dioxido-3-thietanyl)sulfamide

N-(1,1-Dioxido-3-thietanyl)sulfamide

Cat. No.: B13004304
M. Wt: 200.2 g/mol
InChI Key: QVANRQBVKSOBAO-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-3-thietanyl)sulfamide is a synthetic organic compound with the molecular formula C3H8N2O4S2 and a molecular weight of 200.2 g/mol . Its structure is based on a thietane ring—a four-membered heterocycle containing sulfur—where the sulfur atom is in a sulfone (dioxide) state, conjugated with a sulfamide functional group . The compound's canonical SMILES representation is C1C(CS1(=O)=O)NS(=O)(=O)N . Compounds featuring the sulfamide functional group and 1,1-dioxothiolane scaffolds are of significant interest in medicinal and bioorganic chemistry due to their structural similarity to biologically active molecules . The sulfamide group is a key pharmacophore found in various molecules with diverse biological activities. Researchers are exploring its application in the design of peptidomimetics, enzyme inhibitors, and other bioactive agents . This reagent serves as a valuable building block for chemical synthesis and is a key intermediate for constructing more complex molecular architectures in drug discovery efforts. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C3H8N2O4S2

Molecular Weight

200.2 g/mol

IUPAC Name

1,1-dioxo-3-(sulfamoylamino)thietane

InChI

InChI=1S/C3H8N2O4S2/c4-11(8,9)5-3-1-10(6,7)2-3/h3,5H,1-2H2,(H2,4,8,9)

InChI Key

QVANRQBVKSOBAO-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction

A common approach to sulfamide synthesis involves reacting sulfonyl chlorides with amines under controlled conditions:

  • Reagents :

    • Sulfonyl chloride derivative of the 1,1-dioxido-3-thietanyl moiety.
    • Sulfamide or amine nucleophile.
  • Conditions :

    • Elevated temperatures (110–160 °C) to promote reaction kinetics.
    • Use of solvents such as toluene, xylene, or diethylbenzene, with toluene being preferred for its solvent properties.
    • Catalysts or additives such as N-methyl-2-pyrrolidinone (NMP), 1,1,3,3-tetramethylurea, or N,N-dimethylacetamide (DMAC) to enhance reaction efficiency.
    • Reaction times typically range from 3 to 12 hours, with 3 to 7 hours being optimal for yield and purity.
  • Example Protocol :
    Under nitrogen atmosphere, a solution of the amine and sulfonyl chloride in toluene is heated at 110 °C for 6 hours with catalytic NMP. The reaction mixture is then gradually heated to 140–145 °C for 8 hours to complete conversion. The product is isolated by cooling, aqueous workup, and filtration, yielding the sulfamide with high purity (up to 85%).

One-Pot, Multi-Component Synthesis Using Sulfinylamine Reagents

Recent advances have introduced one-pot methods for sulfamide synthesis using stable sulfinylamine reagents such as N-sulfinyltritylamine (TrNSO):

  • Mechanism :

    • Organometallic reagents and amines are combined with TrNSO, which acts as a linchpin to assemble the sulfamide structure efficiently.
    • This method bypasses the need for pre-formed sulfonyl chlorides and reduces synthetic steps.
  • Advantages :

    • Rapid assembly of sulfonimidamide analogues, which are structurally related to sulfamides.
    • High functional group tolerance, allowing incorporation of medicinally relevant moieties.
    • Scalable and convenient for medicinal chemistry applications.
  • Relevance :
    While this method is described for sulfonimidamides, the principles can be adapted for sulfamide synthesis, including compounds like this compound, by selecting appropriate organometallic precursors and amines.

Automated Parallel Synthesis for Sulfone-Containing Sultams

Automated synthesis platforms have been employed to prepare libraries of sulfone-containing sultams, which share structural features with this compound:

  • Methodology :

    • Sequential alkyl azide cycloaddition followed by Suzuki-Miyaura coupling on multifunctional vinyl sulfonamide scaffolds.
    • Use of copper catalysts (e.g., CuSO4·6H2O with sodium ascorbate) for cycloaddition and palladium catalysts (e.g., Pd(dppf)Cl2) for coupling.
    • Solvent systems include mixtures of tert-butanol, water, acetone, and dioxane.
    • Yields range from moderate to excellent (45–97%) depending on catalyst loading and solvent.
  • Implication :
    This approach demonstrates the feasibility of constructing complex sulfone-sulfamide frameworks, potentially applicable to the synthesis of this compound derivatives.

Comparative Data Table of Preparation Conditions

Method Key Reagents Catalyst/Additive Solvent(s) Temperature (°C) Reaction Time (h) Yield (%) Notes
Sulfonyl chloride + amine 1,1-Dioxido-3-thietanyl sulfonyl chloride + sulfamide NMP, DMAC, or 1,1,3,3-tetramethylurea Toluene, xylene 110–145 3–12 ~85 Elevated temp, nitrogen atmosphere, aqueous workup
One-pot sulfinylamine method Organometallic reagent + amine + TrNSO None or mild base Various organic solvents Room temp to 80 1–4 High Rapid assembly, scalable, medicinal chemistry focus
Automated sequential synthesis Vinyl sulfonamide + azide + boronic acid CuSO4·6H2O + Na ascorbate + Pd(dppf)Cl2 t-BuOH/H2O/acetone/dioxane 25–85 14 (each step) 45–97 Parallel synthesis, library generation

Research Findings and Notes

  • The sulfonylation reaction temperature and solvent choice critically influence the yield and purity of sulfamide products. Toluene is preferred for its ability to dissolve reactants and withstand elevated temperatures without degradation.

  • Catalysts such as NMP and DMAC improve reaction rates and selectivity by stabilizing intermediates and facilitating nucleophilic attack on sulfonyl chlorides.

  • The one-pot sulfinylamine approach represents a significant advancement, reducing synthetic complexity and enabling rapid access to diverse sulfamide analogues, which may include this compound derivatives.

  • Automated parallel synthesis techniques enable the efficient exploration of structural analogues and optimization of reaction conditions, which can be adapted for scale-up and medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-3-thietanyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium phenolate for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted thietane compounds. These products have diverse applications in research and industry .

Scientific Research Applications

N-(1,1-Dioxido-3-thietanyl)sulfamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-3-thietanyl)sulfamide involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen-bond donor and acceptor, which allows it to interact with various biological molecules. This interaction can lead to enzyme inhibition, disruption of microbial cell walls, and other biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-Dioxido-3-thietanyl)sulfamide include:

Uniqueness

This compound is unique due to its combination of a thietane ring and a sulfamide group, which imparts distinct chemical and biological properties.

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